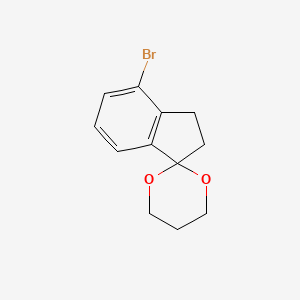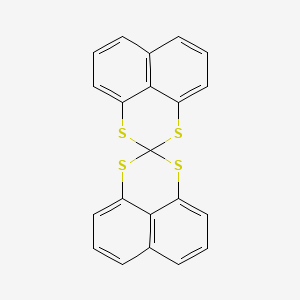
2,2'-Spirobi(naphtho(1,8-de)-1,3-dithiin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) is a chemical compound characterized by its unique spiro structure, which involves two naphtho(1,8-de)-1,3-dithiin units connected through a spiro carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) typically involves the reaction of naphtho(1,8-de)-1,3-dithiin with a suitable spiro-forming reagent under controlled conditions. One common method involves the use of a strong base to deprotonate the naphtho(1,8-de)-1,3-dithiin, followed by the addition of a spiro-forming agent such as a halogenated compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, organometallic reagents, and other nucleophiles under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) has several scientific research applications, including:
Materials Science: The compound is used in the development of organic semiconductors and other electronic materials due to its unique electronic properties.
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a probe in biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) exerts its effects depends on its specific application. In materials science, its electronic properties are influenced by the spiro structure, which affects charge transport and other electronic behaviors. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions and pathways.
Comparación Con Compuestos Similares
2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) can be compared with other similar compounds, such as:
Spiro[fluorene-9,9’-xanthene]: Another spiro compound with applications in organic electronics.
Spiro[cyclohexane-1,1’-indene]: Known for its use in polymer chemistry and materials science.
Spiro[benzofuran-2,2’-indene]: Used in the synthesis of complex organic molecules.
The uniqueness of 2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) lies in its specific spiro structure and the presence of the naphtho(1,8-de)-1,3-dithiin units, which confer distinct electronic and chemical properties.
Propiedades
Número CAS |
99643-42-2 |
|---|---|
Fórmula molecular |
C21H12S4 |
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
3,3'-spirobi[2,4-dithiatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene] |
InChI |
InChI=1S/C21H12S4/c1-5-13-6-2-10-16-19(13)15(9-1)22-21(23-16)24-17-11-3-7-14-8-4-12-18(25-21)20(14)17/h1-12H |
Clave InChI |
DFCDCJLVMMPUSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)SC4(SC3=CC=C2)SC5=CC=CC6=C5C(=CC=C6)S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


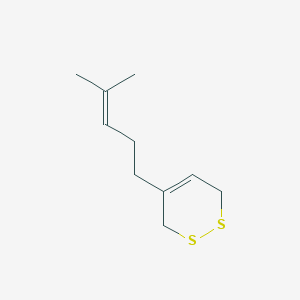
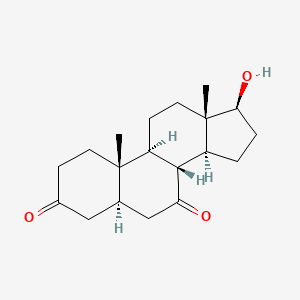

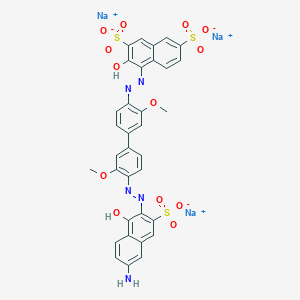
![D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)
![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate](/img/structure/B13791579.png)
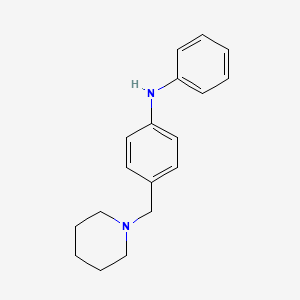
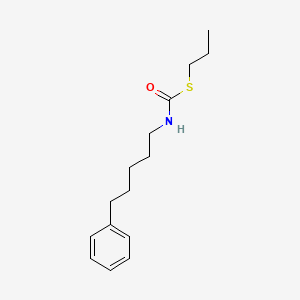

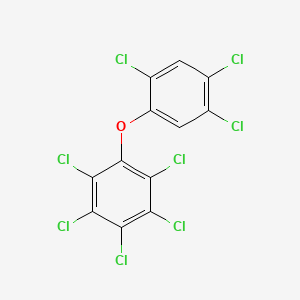
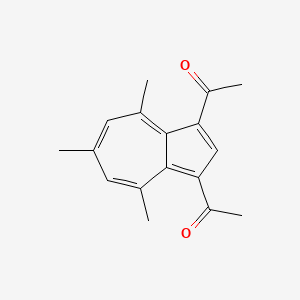
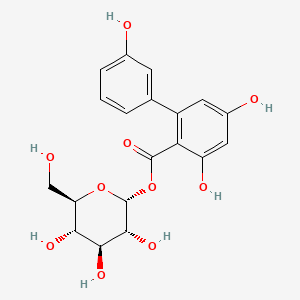
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(2-methoxyphenyl)-](/img/structure/B13791613.png)
